molecular formula C11H15Cl2NO B1294864 N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine CAS No. 73728-65-1

N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine

Cat. No.: B1294864
CAS No.: 73728-65-1
M. Wt: 248.15 g/mol
InChI Key: QBHKPKCAZCWMAE-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine: is a chemical compound that belongs to the class of organic compounds known as benzylamines. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been the subject of extensive research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Benzonitrile: One common method involves the reduction of benzonitrile using hydrogen in the presence of a catalyst such as Raney nickel.

    Reductive Amination of Benzaldehyde:

Industrial Production Methods: The industrial production of benzylamine, 3,4-dichloro-N-(2-ethoxyethyl)- typically involves the reaction of benzyl chloride with ammonia, followed by further chemical modifications to introduce the desired functional groups .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzylamine nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Benzylamine derivatives with oxidized functional groups.

    Reduction: Reduced forms of benzylamine derivatives.

    Substitution: Substituted benzylamine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various organic compounds and pharmaceuticals.

Biology:

  • Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine:

  • Investigated for its potential therapeutic applications, particularly as an antitussive agent to alleviate coughing.

Industry:

  • Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Molecular Targets and Pathways: N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The exact mechanism of action may vary depending on the specific application, but it often involves binding to and modulating the activity of these targets.

Comparison with Similar Compounds

    Benzylamine: A simpler analog without the 3,4-dichloro and 2-ethoxyethyl groups.

    3,4-Dichlorobenzylamine: Lacks the 2-ethoxyethyl group.

Uniqueness: N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in certain therapeutic and industrial applications.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-2-15-6-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHKPKCAZCWMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224046
Record name Benzylamine, 3,4-dichloro-N-(2-ethoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73728-65-1
Record name Benzylamine, 3,4-dichloro-N-(2-ethoxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073728651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WLN: GR BG D1M2O2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzylamine, 3,4-dichloro-N-(2-ethoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3,4-Dichlorophenyl)methyl](2-ethoxyethyl)amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6Y4QSF6QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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